indoline-1-sulfonamide
Overview
Description
Indoline-1-sulfonamide is a compound that belongs to the class of sulfonamide-based indole analogs Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities
Mechanism of Action
Target of Action
Indoline-1-sulfonamide primarily targets carbonic anhydrase (CA) isoforms CA IX and CA XII . These enzymes play a crucial role in maintaining the acidic extracellular tumor environment . Additionally, this compound has been shown to exhibit strong antimicrobial actions .
Mode of Action
This compound acts as a competitive inhibitor of its target enzymes . It binds to the active site of these enzymes, thereby preventing their normal function. The sulfonamide group in the compound acts as a zinc-binding group (ZBG) , which is crucial for its inhibitory action .
Biochemical Pathways
The inhibition of CA IX and CA XII by this compound disrupts the normal functioning of these enzymes, leading to a change in the extracellular tumor environment . This can have downstream effects on various biochemical pathways involved in tumor growth and survival.
Pharmacokinetics
The compound’s hydrophilic properties, primarily due to the sulfonamide group, are likely to influence its bioavailability .
Result of Action
The inhibition of CA IX and CA XII by this compound can lead to a disruption in the acidic extracellular tumor environment . This can potentially inhibit tumor growth and survival. Furthermore, the compound’s strong antimicrobial actions suggest that it could be effective against various microbial infections .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the acidic extracellular tumor environment can enhance the compound’s inhibitory action on CA IX and CA XII
Biochemical Analysis
Biochemical Properties
Indoline-1-sulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues . This inhibition occurs through the binding of the sulfonamide group to the zinc ion in the active site of the enzyme, thereby blocking its activity. Additionally, this compound interacts with other biomolecules, such as tubulin, affecting microtubule dynamics and cell division .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death. Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux and energy production within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active sites of enzymes, such as carbonic anhydrase and tubulin, inhibiting their activity and disrupting their normal function . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . This degradation can lead to a decrease in its biological activity and effectiveness. Long-term studies in vitro and in vivo have also demonstrated that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as enzyme inhibition and anticancer activity . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing significant toxicity . These findings highlight the importance of optimizing the dosage of this compound to maximize its therapeutic benefits while minimizing its adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of this compound, leading to the formation of metabolites that are excreted from the body . The compound also affects metabolic flux by inhibiting key metabolic enzymes, such as carbonic anhydrase, thereby altering the levels of metabolites and the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters and organic cation transporters . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, this compound can be targeted to specific subcellular compartments, such as the mitochondria and the nucleus, through targeting signals and post-translational modifications . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indoline-1-sulfonamide typically involves the reaction of indoline with sulfonamide. One common method is the two-step enantioselective synthesis via a cascade cyclization reaction. This method involves the use of specific catalysts and reaction conditions to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques that optimize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
Indoline-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may yield amines .
Scientific Research Applications
Indoline-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential use in the treatment of various diseases, including bacterial infections and cancer.
Industry: Used in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone that regulates growth and development.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Sulfanilamide: A sulfonamide antibiotic used to treat bacterial infections
Uniqueness
Indoline-1-sulfonamide is unique due to its specific structure, which combines the indole and sulfonamide moieties. This unique structure imparts specific biological activities and makes it a valuable compound for various applications .
Properties
IUPAC Name |
2,3-dihydroindole-1-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c9-13(11,12)10-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2,(H2,9,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPJHISUYDXHGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34917-77-6 | |
Record name | 2,3-dihydro-1H-indole-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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